

# JNJ-63533054 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072 Get Quote

## **Application Notes and Protocols: JNJ-63533054**

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, solution preparation, and experimental applications of **JNJ-63533054**, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).

## Overview of JNJ-63533054

**JNJ-63533054** is a synthetic organic small molecule that acts as a selective agonist for GPR139, an orphan receptor primarily expressed in the central nervous system, particularly in the habenula and striatum.[1][2][3] It is a valuable tool for investigating the physiological roles of GPR139. The compound is orally bioavailable and capable of crossing the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[4][5]

#### **Chemical Properties:**

Molecular Formula: C17H17ClN2O2

Molecular Weight: 316.78 g/mol

CAS Number: 1802326-66-4



## **Solubility Data**

The solubility of **JNJ-63533054** varies across different solvents. It exhibits high solubility in organic solvents like DMSO and DMF, but is practically insoluble in water. For in vivo applications, specific formulations are required to achieve stable solutions or suspensions.

Table 1: Solubility of JNJ-63533054 in Common Solvents

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Reference(s)
DMSO	63	198.87	
≥ 50	≥ 157.84		
31.68	100	_	
30	~94.7	_	
DMF	30	~94.7	
Ethanol	6.34	20	
5	~15.8		-
Water	< 0.1	Insoluble	-

Table 2: Formulations for In Vivo Studies



Vehicle Composition	Concentration (mg/mL)	Application	Reference(s)
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5	General in vivo	
10% DMSO, 90% Corn Oil	≥ 2.5	General in vivo	
0.5% Hydroxypropyl methylcellulose (HPMC) in water	1 - 10	Oral Dosing (Suspension)	•

## **Protocols for Solution and Suspension Preparation**

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro)

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.

#### Materials:

- JNJ-63533054 powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- · Vortex mixer
- Ultrasonic bath (optional)
- Sterile microcentrifuge tubes or vials

#### Procedure:

- Equilibrate the **JNJ-63533054** vial to room temperature before opening.
- Weigh the desired amount of JNJ-63533054 powder in a sterile tube.



- Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of powder).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If precipitation or incomplete dissolution is observed, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath for 5-10 minutes.
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Note: Hygroscopic DMSO can significantly impact solubility; always use fresh, high-quality DMSO.

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Administration

This protocol provides a method for creating a vehicle-based solution for systemic administration in animal models.

#### Materials:

- JNJ-63533054 DMSO stock solution (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL final volume):

In a sterile tube, add 400 μL of PEG300.



- Add 100  $\mu$ L of a 25 mg/mL **JNJ-63533054** DMSO stock solution to the PEG300. Mix thoroughly by vortexing. This results in a 10% DMSO concentration.
- Add 50 μL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.
- Add 450 μL of sterile saline to bring the total volume to 1 mL.
- Mix the final solution thoroughly. The final concentration of JNJ-63533054 will be 2.5 mg/mL.
   The solution should be clear.

Protocol 3: Preparation of an Oral Suspension

For oral gavage studies, JNJ-63533054 can be administered as a suspension.

#### Materials:

- JNJ-63533054 powder
- 0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
- · Mortar and pestle or homogenizer

#### Procedure:

- Weigh the required amount of JNJ-63533054 powder.
- Prepare the 0.5% HPMC vehicle by dissolving HPMC in sterile water.
- Add a small amount of the HPMC vehicle to the JNJ-63533054 powder and triturate to form a smooth paste.
- Gradually add the remaining volume of the HPMC vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
- Prepare the suspension fresh on the day of the experiment and keep it under constant agitation to prevent settling.



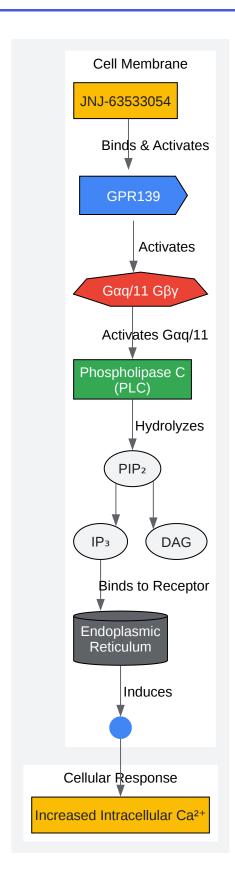
## **Experimental Applications and Signaling Pathways**

**JNJ-63533054** is a selective agonist for GPR139. Its activation of the receptor has been shown to primarily initiate signaling through the  $G\alpha q/11$  pathway, leading to downstream cellular responses.

**GPR139 Signaling Pathway** 

Activation of GPR139 by **JNJ-63533054** leads to the dissociation of the G $\alpha$ q/11 subunit from the G $\beta$ y complex. G $\alpha$ q/11, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP $_2$ ) into inositol trisphosphate (IP $_3$ ) and diacylglycerol (DAG). IP $_3$  binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca $^{2+}$ ). This increase in cytosolic calcium is a key measurable outcome of GPR139 activation. While GPR139 can also couple to G $\alpha$ i/o, the G $\alpha$ q/11 pathway is considered its primary transducer.





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Caption: GPR139 signaling cascade initiated by JNJ-63533054.



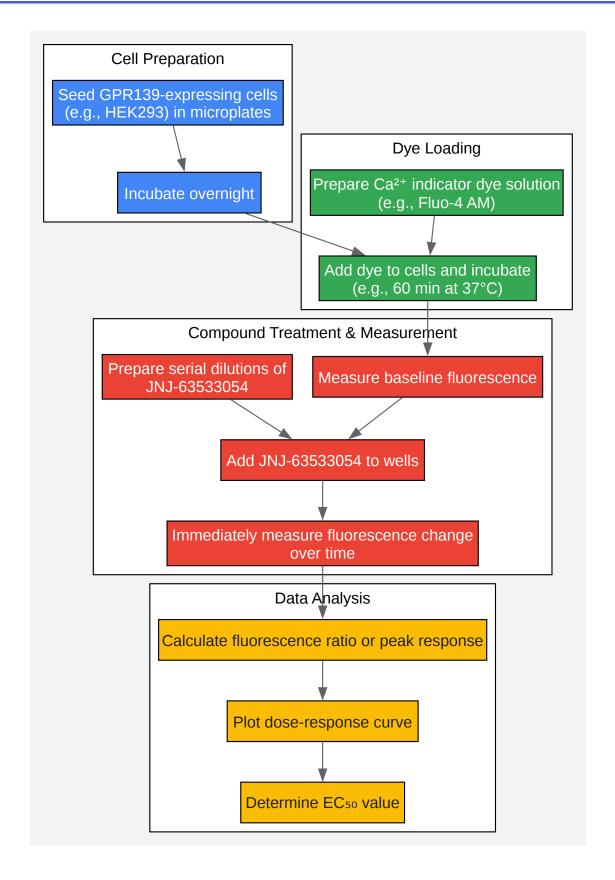




Experimental Workflow: Calcium Mobilization Assay

A common application for **JNJ-63533054** is to measure the increase in intracellular calcium in cells expressing GPR139.





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### References

- 1. bocsci.com [bocsci.com]
- 2. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and function of the orphan GPR139 G protein-coupled receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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